

# Preclinical pharmacology of Tazemetostat (EPZ-6438)

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An In-depth Technical Guide to the Preclinical Pharmacology of Tazemetostat (EPZ-6438)

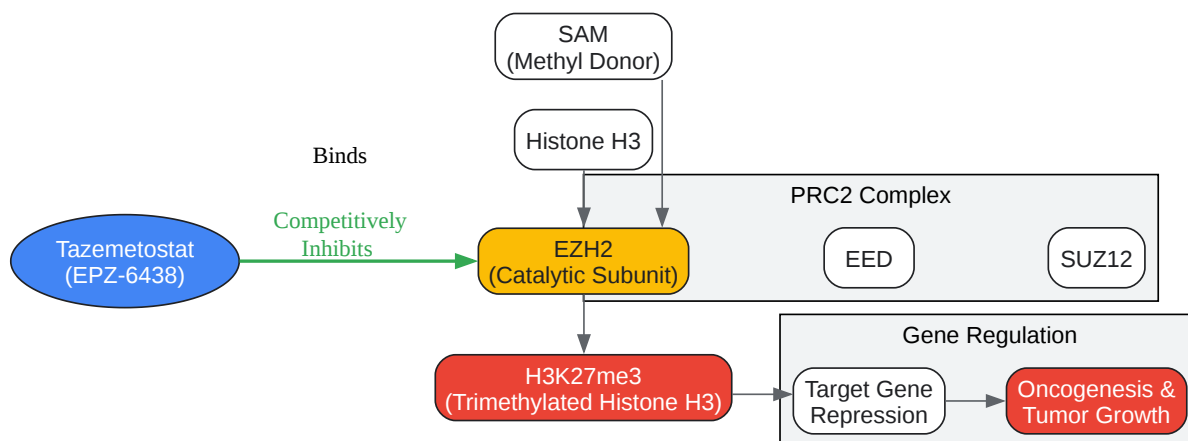
## Introduction

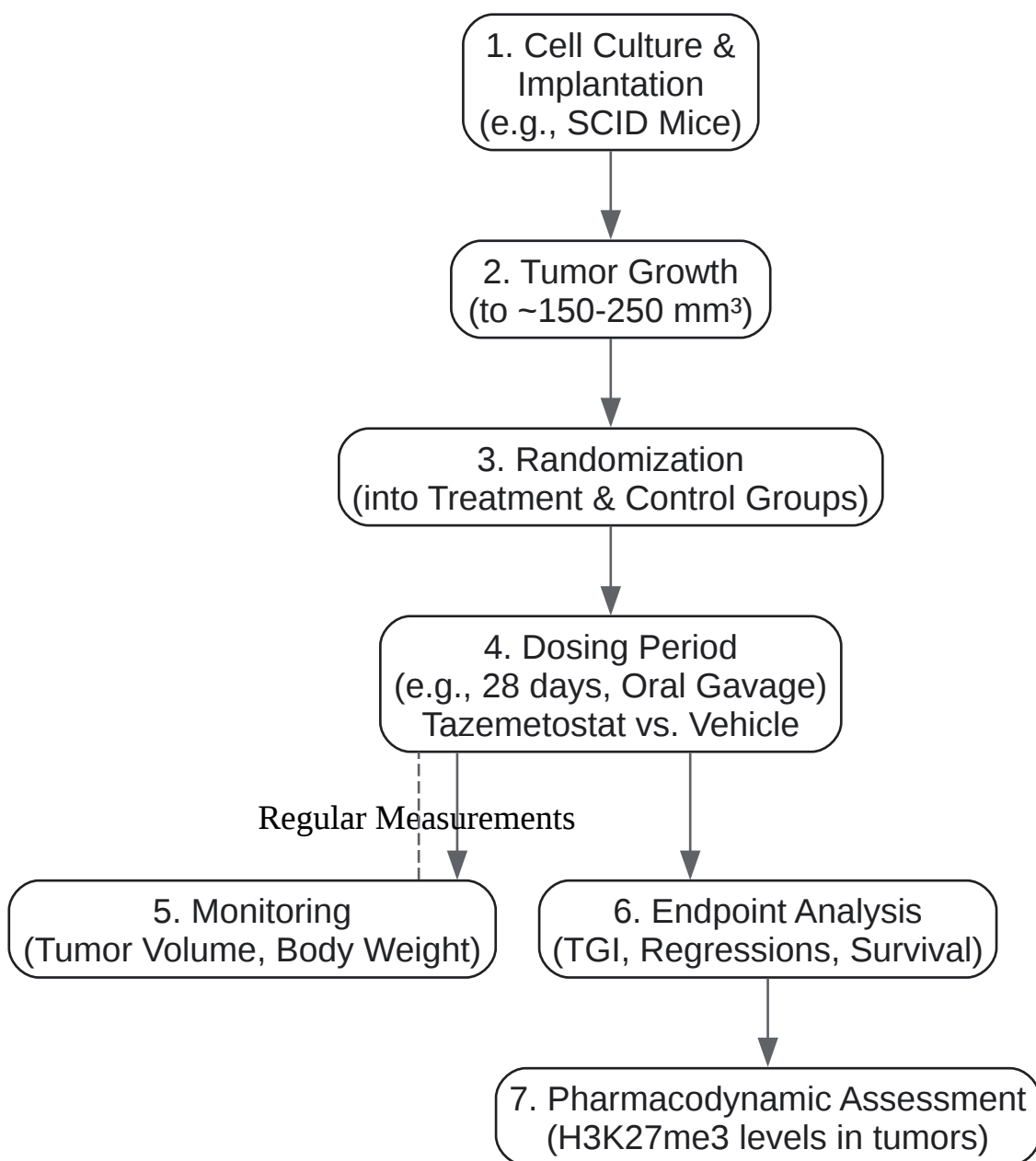
Tazemetostat, also known as EPZ-6438, is a first-in-class, orally bioavailable small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by methylating histone H3 on lysine 27 (H3K27), leading to transcriptional repression.[1] Dysregulation and gain-of-function mutations of EZH2 are implicated in the pathogenesis of various malignancies, including non-Hodgkin lymphoma (NHL) and certain solid tumors.[1][3] Tazemetostat was developed to target this oncogenic dependency, and its preclinical profile demonstrates potent and selective inhibition of both wild-type and mutant forms of EZH2, leading to significant antitumor activity in a variety of cancer models.[1][3][4] This guide provides a comprehensive overview of the preclinical pharmacology of Tazemetostat, detailing its mechanism of action, in vitro and in vivo activity, and the experimental methodologies used for its evaluation.

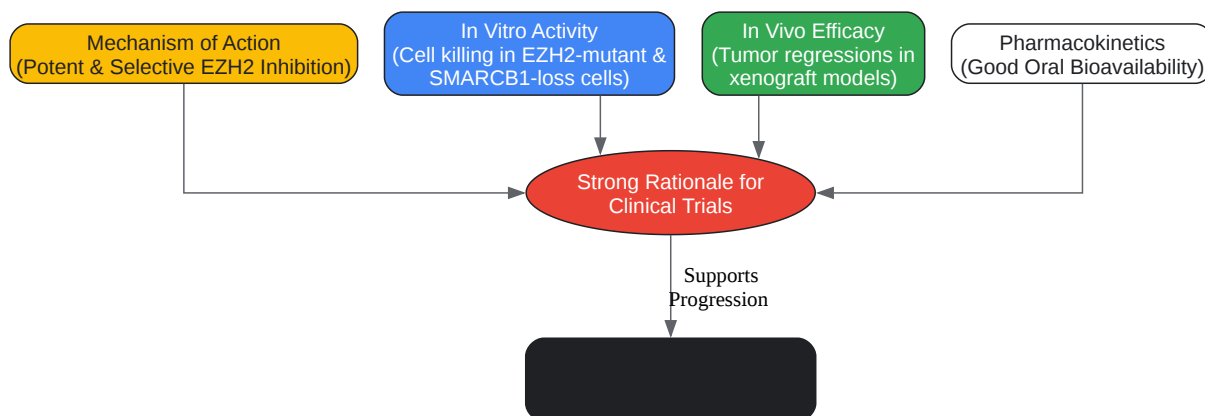
## Mechanism of Action

Tazemetostat is a potent and highly selective inhibitor of EZH2.[1] It functions as an S-adenosylmethionine (SAM)-competitive inhibitor, binding to the SAM-binding pocket of EZH2 and preventing the transfer of a methyl group to its histone H3 substrate.[1][2][5] This inhibition is effective against both wild-type EZH2 and various gain-of-function mutant forms often found in lymphomas.[1] The direct consequence of EZH2 inhibition is a global reduction in the levels

of H3K27 mono-, di-, and trimethylation (H3K27me1/2/3).[6][7] The decrease in the H3K27me3 repressive mark leads to the de-repression of PRC2 target genes, including tumor suppressor genes, which in turn can induce cell cycle arrest, cellular differentiation, and apoptosis in cancer cells dependent on EZH2 activity.[2][5][8]







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